Cas no 850567-55-4 (2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
850567-55-4 structure
Product Name:2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
N.o CAS:850567-55-4
MF:C14H18BFO2
MW:248.100927829742
MDL:MFCD06659925
CID:716951
PubChem ID:44717770
Update Time:2025-05-27

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-(4-Fluorophenyl)vinylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane,2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-
    • 2-[1-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • PC9593
    • 2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[1-(4-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(1-(4-Fluorophenyl)ethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-(4-Fluorophenyl)vinylboronic acid, pinacol ester
    • SY332325
    • DB-093553
    • AT19917
    • MFCD06659925
    • AKOS015999761
    • 1-(4-fluorophenyl)vinylboronic acid, pinacol ester, AldrichCPR
    • C14H18BFO2
    • CS-W000074
    • AS-81256
    • BNROZDXKAQJDJC-UHFFFAOYSA-N
    • DTXSID40660324
    • SCHEMBL12537828
    • 850567-55-4
    • AB26649
    • 1-(4-Fluorophenyl)vinylboronic acid,pinacol ester
    • MDL: MFCD06659925
    • Inchi: 1S/C14H18BFO2/c1-10(11-6-8-12(16)9-7-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3
    • Chave InChI: BNROZDXKAQJDJC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C(B2OC(C)(C)C(C)(C)O2)=C)=CC=1

Propriedades Computadas

  • Massa Exacta: 248.13800
  • Massa monoisotópica: 248.138
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 317
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 18.5A^2

Propriedades Experimentais

  • Densidade: 1.04
  • Ponto de Fusão: 38-42
  • Ponto de ebulição: 277.8°C at 760 mmHg
  • Ponto de Flash: 121.8°C
  • Índice de Refracção: 1.486
  • PSA: 18.46000
  • LogP: 3.47030

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Informações de segurança

  • Declaração de perigo: Irritant/Keep Cold
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:保持寒冷

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
216201-250mg
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850567-55-4 95%
250mg
£188.00 2022-02-28
Fluorochem
216201-1g
2-(1-(4-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850567-55-4 95%
1g
£427.00 2022-02-28
TRC
F621218-25mg
1-(4-Fluorophenyl)vinylboronic Acid, Pinacol Ester
850567-55-4
25mg
$81.00 2023-05-18
TRC
F621218-50mg
1-(4-Fluorophenyl)vinylboronic Acid, Pinacol Ester
850567-55-4
50mg
$133.00 2023-05-18
TRC
F621218-100mg
1-(4-Fluorophenyl)vinylboronic Acid, Pinacol Ester
850567-55-4
100mg
$184.00 2023-05-18
ChemScence
CS-W000074-1g
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 >98.0%
1g
$613.0 2022-04-26
ChemScence
CS-W000074-250mg
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 >98.0%
250mg
$244.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F43250-250mg
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 95%
250mg
¥1998.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F43250-1g
1-(4-Fluorophenyl)vinylboronic acid pinacol ester
850567-55-4 95%
1g
¥5998.0 2024-07-19
abcr
AB233010-250 mg
1-(4-Fluorophenyl)vinylboronic acid, pinacol ester, 97%; .
850567-55-4 97%
250mg
€348.00 2023-04-27

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Toluene ;  rt → 50 °C; 24 h, 50 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  3.5 h, 22 °C
Referência
Stereoselective formation of trisubstituted vinyl boronate esters by the acid-mediated elimination of α-hydroxyboronate esters
Guan, Weiye; et al, Journal of Organic Chemistry, 2014, 79(15), 7199-7204

Método de produção 2

Condições de reacção
1.1 Catalysts: Cobalt diacetate ,  N-[2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)phenyl]-2-quinolinecarboxamide Solvents: Tetrahydrofuran ;  30 min, rt
1.2 24 h, rt
1.3 Reagents: Oxygen ;  rt
Referência
Photocatalytic alkyl radical addition tandem oxidation of alkenyl borates
Li, Yu-Jie; et al, Journal of Organic Chemistry, 2023, 88(7), 4325-4333

Método de produção 3

Condições de reacção
1.1 Reagents: Trimethylbenzoquinone ,  Sodium hydride Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  10 h, 100 °C; 100 °C → rt
Referência
Synthesis of Alkenylboronates from N-Tosylhydrazones through Palladium-Catalyzed Carbene Migratory Insertion
Ping, Yifan; et al, Journal of the American Chemical Society, 2021, 143(26), 9769-9780

Método de produção 4

Condições de reacção
1.1 Catalysts: Sodium tert-butoxide ,  2640655-78-1 Solvents: Tetrahydrofuran ;  10 min, rt
1.2 5 min, 22 °C
1.3 Reagents: Methanol ;  12 h, rt
1.4 Reagents: Silica ;  rt
Referência
Cyclic (Alkyl)(amino)carbene Ligands Enable Cu-Catalyzed Markovnikov Protoboration and Protosilylation of Terminal Alkynes: A Versatile Portal to Functionalized Alkenes
Gao, Yang ; et al, Angewandte Chemie, 2021, 60(36), 19871-19878

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: 2640655-78-1 Solvents: Tetrahydrofuran ;  10 min
1.2 5 min, 22 °C
1.3 Solvents: Methanol ;  12 h
1.4 -
Referência
Cyclic (alkyl)(amino)carbene ligands enable Cu-catalyzed Markovnikov protoboration and protosilylation of terminal alkynes: a versatile portal to functionalized alkenes
Gao, Yang; et al, ChemRxiv, 2021, 1, 1-8

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Copper bromide (CuBr2) ,  1867922-48-2 Solvents: Methanol ,  Water ;  18 h, 50 °C
Referência
Copper-catalyzed regioselective hydroboration of terminal alkynes in aqueous medium
Yao, Zi-Jian; et al, Tetrahedron Letters, 2016, 57(8), 910-913

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: 2169335-54-8 Solvents: Methanol ;  5 min, 20 °C; 20 °C → -20 °C; 16 h, -20 °C
Referência
Cyclodextrin Cavity-Induced Mechanistic Switch in Copper-Catalyzed Hydroboration
Zhang, Pinglu; et al, Angewandte Chemie, 2017, 56(36), 10821-10825

Método de produção 8

Condições de reacção
1.1 Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-bis(1-methylethyl)phosphine-κ… Solvents: Tetrahydrofuran ;  24 h, 70 °C
Referência
Hydroboration of terminal alkenes and trans-1,2-diboration of terminal alkynes catalyzed by a Mn(I) alkyl complex
Weber, Stefan; et al, ChemRxiv, 2021, 1, 1-11

Método de produção 9

Condições de reacção
1.1 Solvents: Benzene-d6
Referência
Insertion chemistry of iron(II) boryl complexes
Narro, Ana L.; et al, Dalton Transactions, 2022, 51(40), 15475-15483

Método de produção 10

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  22 °C; 22 °C → 0 °C
1.2 5 min, 0 °C; 2 h, 0 °C
1.3 0 °C; 0 °C → 80 °C; 24 h, 80 °C
1.4 Reagents: Water ;  0 °C; 0 °C → 22 °C; 1 h, 22 °C
Referência
Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes
Sun, Xiao; et al, Chemical Communications (Cambridge, 2020, 56(82), 12379-12382

Método de produção 11

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  rt; rt → 0 °C; 10 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → 80 °C; 24 h, 80 °C
1.3 Reagents: Water
Referência
Electrochemical Reductive Functionalization of Alkenes with Deuterochloroform as a One-Carbon Deuteration Block
Zhang, Xiaofeng; et al, Organic Letters, 2022, 24(47), 8645-8650

Método de produção 12

Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  25 °C; 25 °C → 0 °C
1.2 0 °C; 0 °C → 25 °C; 2 h, 25 °C
1.3 0 °C; 0 °C → 80 °C; 24 h, 80 °C
1.4 Reagents: Sodium sulfate ;  0 °C; 0 °C → 25 °C
Referência
Atroposelective Synthesis of Conjugated Diene-Based Axially Chiral Styrenes via Pd(II)-Catalyzed Thioether-Directed Alkenyl C-H Olefination
Jin, Liang; et al, Journal of the American Chemical Society, 2021, 143(31), 12335-12344

Método de produção 13

Condições de reacção
1.1 Reagents: 2,2,2-Trifluoroethanol ,  Bromobenzene Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Toluene ;  3 h, 60 °C
Referência
Suzuki coupling of aroyl-MIDA boronate esters - A preliminary report on scope and limitations
Lai, Samson ; et al, Tetrahedron Letters, 2021, 74,

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Dichloromethane ;  10 min, rt
1.2 30 min, rt; rt → 0 °C
1.3 Solvents: Methanol ;  24 h, 0 °C
1.4 Solvents: Water
Referência
Photocatalytic alkyl radical addition tandem oxidation of alkenyl borates
Li, Yu-Jie; et al, Journal of Organic Chemistry, 2023, 88(7), 4325-4333

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium phenoxide Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene
Referência
Exploiting the enantioselectivity of Baeyer-Villiger monooxygenases via boron oxidation
Brondani, Patricia B.; et al, Tetrahedron: Asymmetry, 2012, 23(9), 703-708

Método de produção 16

Condições de reacção
1.1 Catalysts: 2716121-12-7 Solvents: Toluene ,  Hexane ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Reaction Pathways and Redox States in α-Selective Cobalt-Catalyzed Hydroborations of Alkynes
Blasius, Clemens K.; et al, Angewandte Chemie, 2020, 59(51), 23010-23014

Método de produção 17

Condições de reacção
1.1 Catalysts: Tris[(2,3-η)-bicyclo[2.2.1]hept-2-ene]platinum ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-diundecyl-, bromide (1… Solvents: Hexane ;  2 h, rt
Referência
Soluble Platinum Nanoparticles Ligated by Long-Chain N-Heterocyclic Carbenes as Catalysts
Martinez-Prieto, Luis M.; et al, Chemistry - A European Journal, 2017, 23(52), 12779-12786

Método de produção 18

Condições de reacção
1.1 -
2.1 Solvents: Benzene-d6
Referência
Insertion chemistry of iron(II) boryl complexes
Narro, Ana L.; et al, Dalton Transactions, 2022, 51(40), 15475-15483

Método de produção 19

Condições de reacção
1.1 -
2.1 Solvents: Benzene-d6
Referência
Insertion chemistry of iron(II) boryl complexes
Narro, Ana L.; et al, Dalton Transactions, 2022, 51(40), 15475-15483

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:850567-55-4)2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Número da Ordem:A841090
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:52
Preço ($):299.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:850567-55-4)2-[1-(4-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A841090
Pureza:99%
Quantidade:1g
Preço ($):299.0
E- mail